molecular formula C16H15BrClNO4 B15075376 N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide CAS No. 853333-58-1

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B15075376
CAS No.: 853333-58-1
M. Wt: 400.6 g/mol
InChI Key: VIWFDEXZCIDMTK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 2-position on the phenyl ring, along with three methoxy groups at the 3, 4, and 5 positions on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-bromo-2-iodophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to similar compounds with only one halogen atom .

Properties

CAS No.

853333-58-1

Molecular Formula

C16H15BrClNO4

Molecular Weight

400.6 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H15BrClNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20)

InChI Key

VIWFDEXZCIDMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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